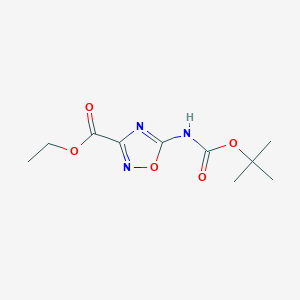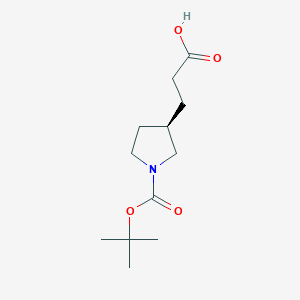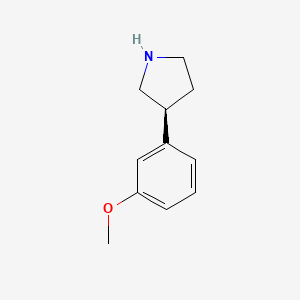
(S)-3-(3-Methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(3-Methoxyphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 3-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Methoxyphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and pyrrolidine.
Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(3-Methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce any functional groups present on the aromatic ring.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-3-(3-Methoxyphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(3-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, including enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(3-Methoxyphenyl)pyrrolidine: The enantiomer of (S)-3-(3-Methoxyphenyl)pyrrolidine, which may have different biological activities.
3-(3-Methoxyphenyl)pyrrolidine: The racemic mixture containing both (S) and ® enantiomers.
3-(3-Methoxyphenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
This compound is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to distinct pharmacological profiles compared to its racemic mixture or other structurally similar compounds.
Propiedades
Número CAS |
249747-16-8 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
(3S)-3-(3-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3/t10-/m1/s1 |
Clave InChI |
MDZWFRVPKYMLPL-SNVBAGLBSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)[C@@H]2CCNC2 |
SMILES canónico |
COC1=CC=CC(=C1)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


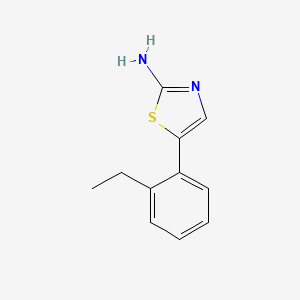




![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)
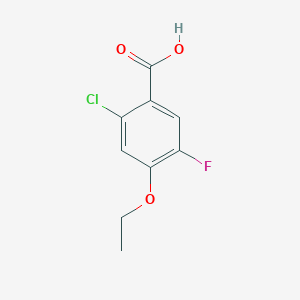

![tert-Butyl (2R,5S)-4-(2-chloro-7-(2-fluoro-6-methoxyphenyl)-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidin-4-yl)-2,5-dimethylpiperazine-1-carboxylate](/img/structure/B14026500.png)

